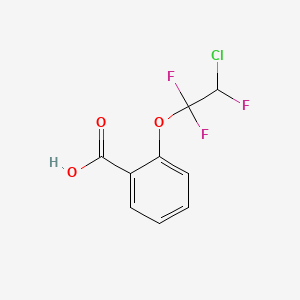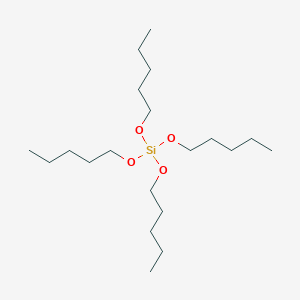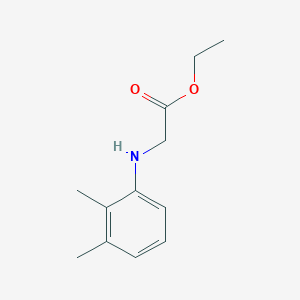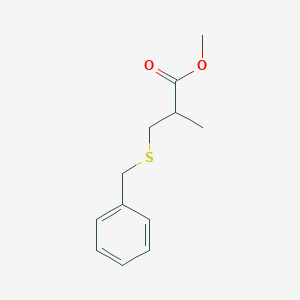![molecular formula C16H10 B11959767 Benzo[b]biphenylene CAS No. 259-56-3](/img/structure/B11959767.png)
Benzo[b]biphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]biphenylene is a polycyclic aromatic hydrocarbon characterized by its unique structure, which includes a biphenylene unit fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]biphenylene typically involves cycloaddition reactions. One common method includes the simultaneous generation of 1,2-dibromobenzocyclobutene and 5,6-bis(bromomethylene)cyclohexa-1,3-diene, which directly yields this compound . Another approach involves the reaction of tetrabromo compounds with 1,1,2,2-tetrabromo-1,2-dihydrobenzocyclobutene in the presence of activated zinc dust in tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]biphenylene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoquinones, while reduction can produce hydrogenated biphenylene derivatives.
Scientific Research Applications
Benzo[b]biphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which benzo[b]biphenylene exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for electron delocalization, which can interact with various molecular targets. These interactions can influence biological pathways and chemical reactions, making this compound a versatile compound in both research and industrial applications .
Comparison with Similar Compounds
Biphenylene: Shares the biphenylene unit but lacks the additional benzene ring.
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Consists of three linearly fused benzene rings.
Uniqueness: Benzo[b]biphenylene’s unique structure, which combines a biphenylene unit with a benzene ring, imparts distinct electronic properties that are not present in its similar compounds. This uniqueness makes it particularly valuable for applications requiring specific electronic characteristics .
Properties
CAS No. |
259-56-3 |
|---|---|
Molecular Formula |
C16H10 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tetracyclo[8.6.0.03,8.011,16]hexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/C16H10/c1-2-6-12-10-16-14-8-4-3-7-13(14)15(16)9-11(12)5-1/h1-10H |
InChI Key |
QGSZQJATRLETJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C3=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


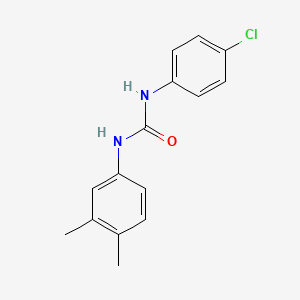
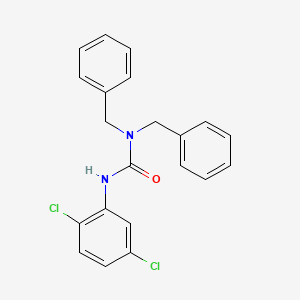
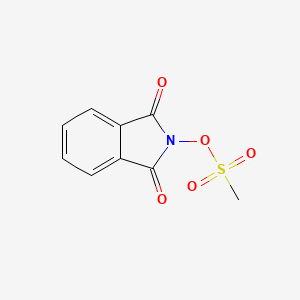
![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
